

Alpinumisoflavone: A Technical Guide to Structural Elucidation and Characterization

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinumisoflavone is a naturally occurring pyranoisoflavone, a class of organic compounds characterized by an isoflavone core fused with a pyran ring. First isolated from Derris alpinum, this prenylated isoflavone has garnered significant attention within the scientific community for its diverse and potent biological activities. As a secondary metabolite found in various medicinal plants, including those from the Derris and Cudrania genera, alpinumisoflavone represents a promising lead compound in drug discovery and development. Its multifaceted pharmacological profile, encompassing anticancer, anti-inflammatory, antioxidant, and neuroprotective properties, underscores the importance of a thorough understanding of its structural and functional characteristics.

This technical guide provides an in-depth overview of the structural elucidation and characterization of **alpinumisoflavone**. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, tabulated quantitative data, and visual representations of key pathways and workflows to facilitate further investigation and application of this promising natural product.

Structural Elucidation



The definitive structure of **alpinumisoflavone** has been established through a combination of spectroscopic techniques, which together provide a complete picture of its atomic connectivity and stereochemistry.

Chemical Structure

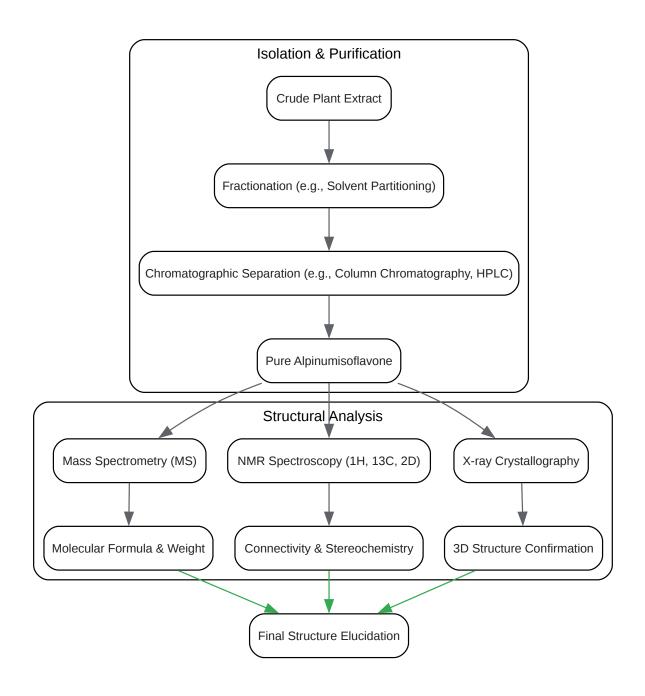
The systematic name for **alpinumisoflavone** is 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4H,8H-pyrano[3,2-g]chromen-4-one. Its chemical structure is presented below:

Molecular Formula: C20H16O5 Molecular Weight: 336.34 g/mol

Spectroscopic Characterization Workflow

The structural elucidation of a novel natural product like **alpinumisoflavone** typically follows a standardized workflow that integrates various analytical techniques. This process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to determine its molecular formula, connectivity, and stereochemistry.





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A generalized workflow for the structural elucidation of **alpinumisoflavone**.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For **alpinumisoflavone**, high-resolution mass



spectrometry (HRMS) would confirm its molecular formula as C₂₀H₁₆O₅. Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of isoflavones is well-characterized and typically involves retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic product ions that help to identify the substitution patterns on the A and B rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. While a complete, publicly available, tabulated dataset of the ¹H and ¹³C NMR chemical shifts for **alpinumisoflavone** is not readily found in the searched literature, the structural features suggest a predictable spectrum.

- ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the
 aromatic protons on the A and B rings, a characteristic singlet for the C2-H of the isoflavone
 core, signals for the vinyl protons of the pyran ring, and a prominent singlet for the two
 methyl groups of the dimethylpyran moiety. The hydroxyl protons would also be observable,
 often as broad singlets.
- 13C NMR: The carbon NMR spectrum would display resonances for all 20 carbon atoms. The carbonyl carbon (C4) would appear significantly downfield. The aromatic and olefinic carbons would resonate in the typical range for these functional groups, while the quaternary carbon and the two methyl carbons of the dimethylpyran group would be found in the aliphatic region.

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the electron density, from which the precise positions of all atoms can be determined.



Isolation and Purification

Alpinumisoflavone is a major constituent of the fruits of Cudrania tricuspidata (mandarin melon berry) and can be isolated and purified using a combination of extraction and chromatographic techniques.

Experimental Protocol: Isolation from Cudrania tricuspidata Fruits

- Extraction:
 - Dried and powdered fruits of C. tricuspidata are extracted with 80% aqueous acetone at room temperature for 24 hours.
 - The resulting extract is filtered and concentrated under reduced pressure to yield a crude acetone extract.
- Solvent Partitioning:
 - The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
 - The fractions are concentrated, and the n-hexane and ethyl acetate fractions, which are rich in isoflavonoids, are selected for further purification.
- Chromatographic Purification:
 - The n-hexane or ethyl acetate fraction is subjected to column chromatography on silica gel.
 - The column is eluted with a gradient of n-hexane and ethyl acetate.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Fractions containing alpinumisoflavone are pooled and may be further purified by preparative high-performance liquid chromatography (HPLC) or centrifugal partition chromatography (CPC) to yield the pure compound.



Physicochemical Properties

A summary of the key physicochemical properties of **alpinumisoflavone** is provided in the table below.

Property	Value
Molecular Formula	C20H16O5
Molecular Weight	336.34 g/mol
Appearance	Pale yellow solid
IUPAC Name	5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl- 4H,8H-pyrano[3,2-g]chromen-4-one
Synonyms	Alpinum isoflavone

Biological and Pharmacological Activities

Alpinumisoflavone exhibits a wide range of biological activities, which have been quantified in various in vitro and in vivo models.

Data Presentation: Quantitative Bioactivity

The following tables summarize the reported half-maximal inhibitory concentration (IC_{50}) and effective concentration (EC_{50}) values for the key biological activities of **alpinumisoflavone**.

Table 1: Anticancer and Anti-Angiogenic Activities of Alpinumisoflavone



Activity	Cell Line/Model	IC50/EC50 (μM)	Reference
Anti-Angiogenic (HER2 Inhibition)	In vitro enzyme assay	2.96	[1]
Anti-Angiogenic (VEGFR-2 Inhibition)	In vitro enzyme assay	4.80	[1]
Anti-Angiogenic (MMP-9 Inhibition)	In vitro enzyme assay	23.00	[1]
Anti-Angiogenic (FGFR4 Inhibition)	In vitro enzyme assay	57.65	[1]
Anti-Angiogenic (EGFR Inhibition)	In vitro enzyme assay	92.06	[1]
Anti-Angiogenic (RET Inhibition)	In vitro enzyme assay	> 200	[1]
Inhibition of Branch Points (in ovo)	Duck Chorioallantoic Membrane (CAM)	14.25	[1][2]
Inhibition of Tubule Length (in ovo)	Duck Chorioallantoic Membrane (CAM)	3.52	[1][2]
Cytotoxicity	MCF-7 (Human Breast Cancer)	> 100 (44.92% inhibition at 100 μM)	[1]
Cytotoxicity	HDFn (Human Dermal Fibroblasts, neonatal)	> 100	[2]

Table 2: Anti-inflammatory and Antioxidant Activities of **Alpinumisoflavone**



Activity	Assay	IC50/EC50 (μM)	Reference
Anti-diabetic (PTP1B Inhibition)	In vitro enzyme assay	37.52	[3]
Antioxidant (DPPH Radical Scavenging)	In vitro assay	EC ₅₀ of M. tricuspidata fruit extract containing AIF was 134.1 μg/mL	

Experimental Protocols

- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of **alpinumisoflavone** and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
- Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
- Compound Pre-treatment: Pre-treat the cells with different concentrations of alpinumisoflavone for 1 hour.
- Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

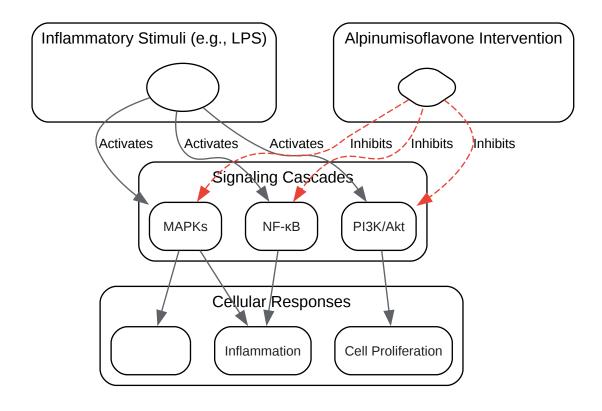


- Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
- NO Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
- Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.
- DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
 - Prepare a solution of DPPH in methanol.
 - Add various concentrations of alpinumisoflavone to the DPPH solution.
 - Incubate the mixture in the dark at room temperature for 30 minutes.
 - Measure the decrease in absorbance at 517 nm.
 - Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
 - Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
 - Dilute the ABTS•+ solution with ethanol to a specific absorbance.
 - Add different concentrations of alpinumisoflavone to the ABTS++ solution.
 - Measure the decrease in absorbance at 734 nm after a short incubation period.
 - Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.

Signaling Pathways

Alpinumisoflavone exerts its biological effects by modulating several key intracellular signaling pathways.





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Modulation of key signaling pathways by **alpinumisoflavone**.

- MAPK (Mitogen-Activated Protein Kinase) Pathway: Alpinumisoflavone has been shown to suppress the activation of MAPKs, which are critical regulators of inflammation and cell proliferation.
- NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: By inhibiting the NF-κB signaling cascade, **alpinumisoflavone** can reduce the expression of pro-inflammatory cytokines and mediators.
- PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: The inhibition of the PI3K/Akt pathway by **alpinumisoflavone** is a key mechanism underlying its pro-apoptotic and anti-proliferative effects in cancer cells.

Conclusion

Alpinumisoflavone stands out as a natural product with significant therapeutic potential, underscored by its diverse pharmacological activities. The structural elucidation of this



pyranoisoflavone has been achieved through a combination of advanced spectroscopic methods, providing a solid foundation for understanding its structure-activity relationships. The availability of detailed protocols for its isolation and for the assessment of its biological effects facilitates further research and development. The quantitative data on its anticancer, anti-angiogenic, and anti-inflammatory activities, coupled with the elucidation of the signaling pathways it modulates, highlight its promise as a lead compound for the development of novel therapeutics. This technical guide consolidates the current knowledge on **alpinumisoflavone**, offering a valuable resource for the scientific community to build upon in the quest for new and effective treatments for a range of human diseases.

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